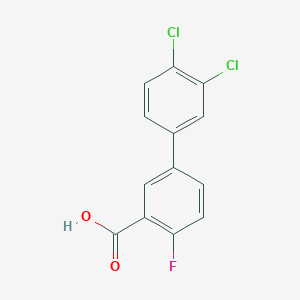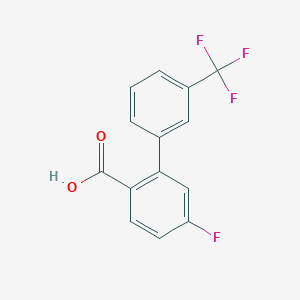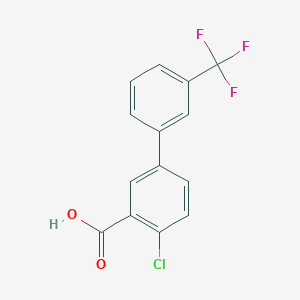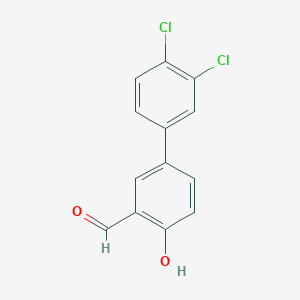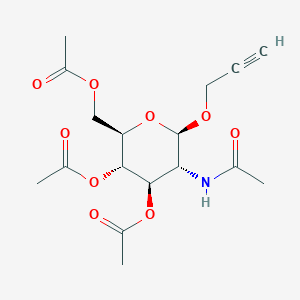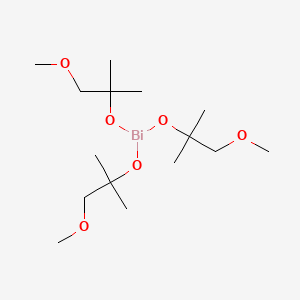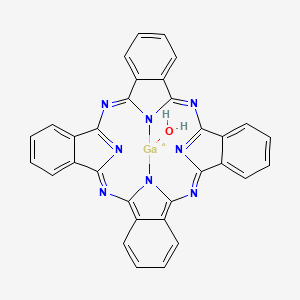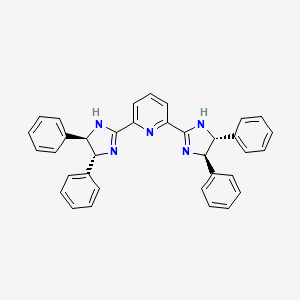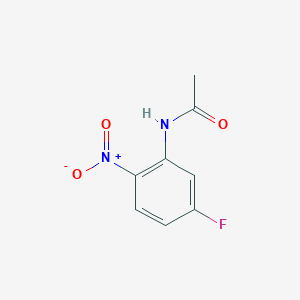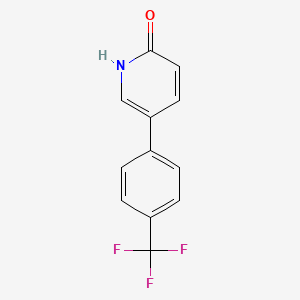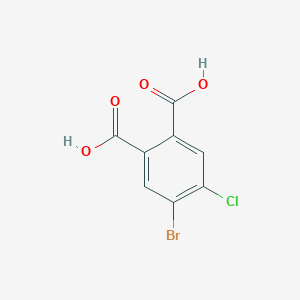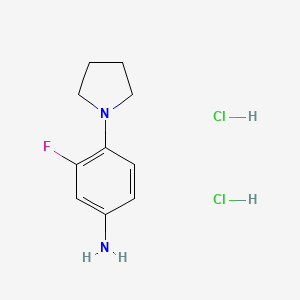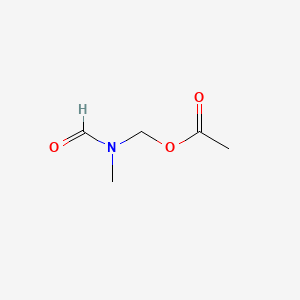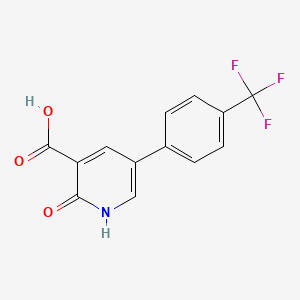
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid (2H-5-TFMPA) is an organic compound belonging to the class of nicotinic acid derivatives. It is a white crystalline solid that is soluble in organic solvents, such as methanol, ethanol, and dimethyl sulfoxide (DMSO). 2H-5-TFMPA has been studied for its potential applications in a variety of fields, including drug discovery, biochemistry, and pharmacology.
科学的研究の応用
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been studied for its potential applications in drug discovery, biochemistry, and pharmacology. In drug discovery, it has been used as a lead compound for the development of novel drugs. In biochemistry, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the structure and function of enzymes, as well as to understand the mechanisms of action of drugs. In pharmacology, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the pharmacokinetics and pharmacodynamics of drugs.
作用機序
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% acts as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% increases the levels of acetylcholine, which can lead to improved cognitive performance and memory.
Biochemical and Physiological Effects
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to improve cognitive performance and memory, as well as to reduce anxiety and depression-like behaviors. It has also been shown to reduce inflammation and oxidative stress, and to protect against neurodegenerative diseases.
実験室実験の利点と制限
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also soluble in a variety of organic solvents, making it easy to work with in the lab. However, 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% has several potential limitations for use in laboratory experiments. It is a relatively new compound, so there is limited information available about its properties and effects. Additionally, its mechanism of action is not fully understood, so its effects may not be as consistent or predictable as those of other compounds.
将来の方向性
The potential applications of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% are still being explored, and there are many possible future directions for research. For example, further research could be conducted to better understand the biochemical and physiological effects of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%, and to develop more effective and targeted drugs based on this compound. Additionally, research could be conducted to explore the potential of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% as a therapeutic agent for the treatment of neurological diseases, such as Alzheimer’s disease and Parkinson’s disease. Finally, research could be conducted to develop more efficient and cost-effective methods for synthesizing 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95%.
合成法
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized through a reaction between 4-trifluoromethylphenylacetic acid and 2-hydroxy-3-methyl-3-buten-2-one. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the product is purified by recrystallization.
特性
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXFCDETPFONF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586355 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
577967-76-1 |
Source


|
| Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

